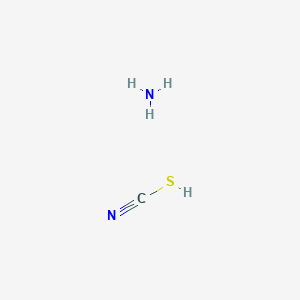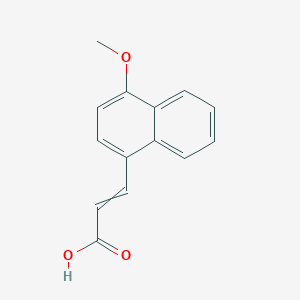![molecular formula C27H24BrP B8810944 triphenyl[(2E)-3-phenylprop-2-en-1-yl]phosphanium bromide](/img/structure/B8810944.png)
triphenyl[(2E)-3-phenylprop-2-en-1-yl]phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
triphenyl[(2E)-3-phenylprop-2-en-1-yl]phosphanium bromide is a quaternary phosphonium salt with the molecular formula C27H24PBr. This compound is known for its unique structure, which includes a triphenylphosphine moiety attached to a 3-phenylprop-2-enyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
triphenyl[(2E)-3-phenylprop-2-en-1-yl]phosphanium bromide can be synthesized through the reaction of triphenylphosphine with 3-phenylprop-2-enyl bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a suitable solvent, such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of triphenyl(3-phenylprop-2-enyl)phosphanium;bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
triphenyl[(2E)-3-phenylprop-2-en-1-yl]phosphanium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form new phosphonium salts.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: It can be reduced to form phosphines.
Common Reagents and Conditions
Nucleophiles: Secondary amines, phenylhydrazine, and dimethylformamide are commonly used nucleophiles.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
Substitution Products: New phosphonium salts with different substituents.
Oxidation Products: Phosphine oxides.
Reduction Products: Phosphines.
Wissenschaftliche Forschungsanwendungen
triphenyl[(2E)-3-phenylprop-2-en-1-yl]phosphanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of triphenyl(3-phenylprop-2-enyl)phosphanium;bromide involves its ability to form stable phosphonium salts. These salts can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triphenyl(3-phenylprop-1-ynyl)phosphonium bromide
- Triphenyl(3-phenylpropadienyl)phosphonium bromide
- Triphenyl(phenylethynyl)phosphonium bromide
Uniqueness
triphenyl[(2E)-3-phenylprop-2-en-1-yl]phosphanium bromide is unique due to its specific structure, which includes a 3-phenylprop-2-enyl group. This structure allows it to undergo specific chemical reactions that are not possible with other similar compounds. Its versatility and stability make it a valuable reagent in various scientific research applications.
Eigenschaften
Molekularformel |
C27H24BrP |
|---|---|
Molekulargewicht |
459.4 g/mol |
IUPAC-Name |
triphenyl(3-phenylprop-2-enyl)phosphanium;bromide |
InChI |
InChI=1S/C27H24P.BrH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-22H,23H2;1H/q+1;/p-1 |
InChI-Schlüssel |
APIBROGXENTUGB-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B8810878.png)



![3-Phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8810896.png)
![METHYL 2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-PHENYLPROPANAMIDO)-4-METHYLPENTANOATE](/img/structure/B8810905.png)

![4-Bromo-1-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8810933.png)

![4-[5-(ethoxycarbonyl)-1H-pyrrol-3-yl]-4-oxobutanoic acid](/img/structure/B8810952.png)

